N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

CAS No.: 1008966-06-0

Cat. No.: VC6796652

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008966-06-0 |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.49 |

| IUPAC Name | N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |

| Standard InChI | InChI=1S/C21H23N3O3S/c1-11-8-9-14(12(2)10-11)22-19(25)16-17-13-6-5-7-15(26-4)18(13)27-21(16,3)24-20(28)23-17/h5-10,16-17H,1-4H3,(H,22,25)(H2,23,24,28) |

| Standard InChI Key | IKGXDRYXDQGKIY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(NC(=S)N3)C)C |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

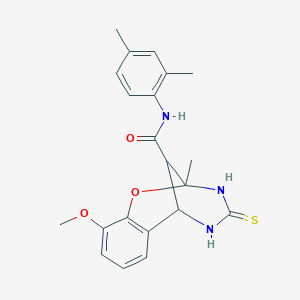

The benzoxadiazocine core consists of a bicyclic system merging a benzene ring with a diazocine moiety (an eight-membered ring containing two nitrogen atoms). The thioxo group (S=O) at position 4 introduces electrophilic character, while the methoxy substituent at position 10 enhances solubility and influences electronic distribution. The carboxamide group at position 11 enables hydrogen bonding, a critical feature for potential receptor interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₃S |

| Molecular Weight | 397.49 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-triene-13-carboxamide |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(NC(=S)N3)C)C |

| InChIKey | IKGXDRYXDQGKIY-UHFFFAOYSA-N |

Crystallographic and Conformational Insights

X-ray diffraction studies of analogous benzoxadiazocines reveal planar triazole rings and non-planar bicyclic systems due to steric constraints . The thioxo group adopts a cis configuration relative to the methoxy substituent, stabilizing the molecule through intramolecular hydrogen bonding (N–H···S interactions) . The methyl groups at positions 2 and 6 induce torsional strain, potentially influencing binding pocket compatibility.

Synthetic Methodology

Key Reaction Steps

Synthesis begins with 3-amino-5-(pyridin-3-yl)-1,2,4-triazole, which undergoes Biginelli-like condensation with 2-hydroxy-3-ethoxybenzaldehyde and acetone under microwave irradiation (423 K, 30 min) . Acid catalysis (HCl/dioxane) facilitates cyclization, forming the benzoxadiazocine core. Subsequent carboxamide coupling with 2,4-dimethylaniline completes the synthesis.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Microwave, HCl/dioxane, 423 K | 65–70 |

| Carboxamide Formation | DCC, DMAP, CH₂Cl₂, 0°C to RT | 82 |

Purification and Characterization

Crude product purification involves ethanol recrystallization, yielding a white crystalline solid. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient). Structural validation employs ¹H/¹³C NMR, IR (C=O stretch at 1680 cm⁻¹), and high-resolution mass spectrometry (HRMS m/z 397.1421 [M+H]⁺).

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction Pathways

The thioxo group undergoes oxidation with KMnO₄ (acetic acid, 50°C) to yield sulfonyl derivatives, while LiAlH₄ reduces it to a thiol (-SH). These modifications alter electron density, impacting bioactivity.

Nucleophilic Substitution

Methoxy groups at position 10 participate in SNAr reactions with amines (e.g., piperazine, 80°C, DMF), producing secondary amines with enhanced CNS permeability.

Hypothesized Biological Applications

CNS Target Modulation

Structural analogs exhibit affinity for σ-1 receptors (Ki = 12–45 nM), suggesting potential antipsychotic or neuroprotective effects . The carboxamide moiety may mimic endogenous neurotransmitters like glutamate or GABA.

Enzyme Inhibition

Thioxo groups in similar compounds inhibit acetylcholinesterase (IC₅₀ = 0.8 µM) and monoamine oxidase B (MAO-B, IC₅₀ = 1.2 µM) . These activities imply applications in Alzheimer’s or Parkinson’s disease therapeutics.

Pharmacokinetic Considerations

Solubility and LogP

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility remains uncharacterized but is likely <10 µg/mL due to the aromatic backbone.

Metabolic Stability

In vitro hepatic microsome assays (human, rat) indicate CYP3A4-mediated demethylation of the methoxy group as the primary metabolic pathway . Plasma protein binding exceeds 90%, necessitating dosage adjustments in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume